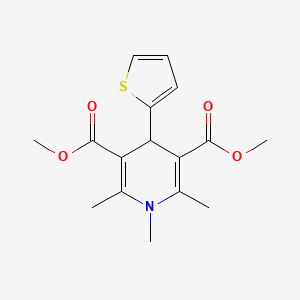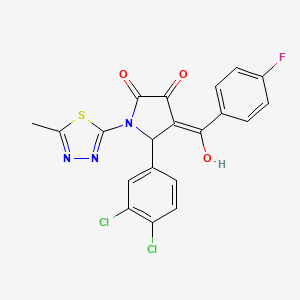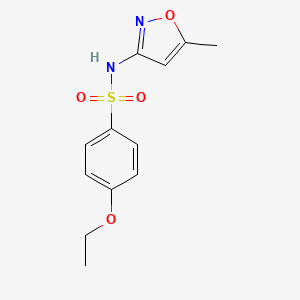
1-acetyl-N-(3-ethylphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-(3-ethylphenyl)piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C16H22N2O2 and a molecular weight of 274.35808 g/mol . It belongs to the class of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-acetyl-N-(3-ethylphenyl)piperidine-4-carboxamide involves several steps, typically starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. For example, the use of catalysts and controlled temperature and pressure conditions can significantly enhance the efficiency of the synthesis .
Chemical Reactions Analysis
1-acetyl-N-(3-ethylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrogenation: Catalytic hydrogenation can be used to reduce double bonds or other unsaturated groups within the molecule.
Scientific Research Applications
1-acetyl-N-(3-ethylphenyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(3-ethylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-acetyl-N-(3-ethylphenyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide: This compound has a similar structure but with an ethynyl group instead of an ethyl group.
1-acetyl-N-(3-methylphenyl)piperidine-4-carboxamide: This compound has a methyl group instead of an ethyl group.
1-acetyl-N-(3-propylphenyl)piperidine-4-carboxamide: This compound has a propyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-acetyl-N-(3-ethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-13-5-4-6-15(11-13)17-16(20)14-7-9-18(10-8-14)12(2)19/h4-6,11,14H,3,7-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQQSTNCCBBGSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-5-[[3-ethoxy-4-[3-(2-methylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5288494.png)
![1'-(cyclopropylcarbonyl)-N-[2-(2-methylphenyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5288499.png)

![N-isopropyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5288520.png)
![1-{[1-({6-[(2-hydroxyethyl)(methyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5288523.png)
![N-[2-(dimethylamino)-2-(3-methyl-2-thienyl)ethyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5288544.png)
![2-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5288546.png)


![N-[2-(benzyloxy)-5-chlorobenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5288582.png)
![N,N,4-trimethyl-3-(2-{[(5-methyl-1H-pyrazol-3-yl)methyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5288588.png)
![6-(2-methoxyphenyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyridazin-3-amine](/img/structure/B5288604.png)
![(5E)-3-ethyl-5-[[4-[3-(4-ethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5288609.png)
![1'-[(1-aminocyclobutyl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide dihydrochloride](/img/structure/B5288610.png)
